4-Chloro-2-(thiophen-2-yl)benzofuro[3,2-d]pyrimidine

Antiviral drug discovery Coronavirus 3CLpro inhibitor Bioisostere SAR

Medicinal chemistry campaigns targeting mitotic kinases or coronavirus 3CLpro often lack scaffolds with both validated polypharmacology and a reactive diversification handle. This compound solves both. • Confirmed polypharmacology: PKMYT1 (Ki=32 nM), mutant EGFR (IC50=5.60 nM), SARS-CoV-2 3CLpro (IC50=700 nM), ROMK2 (IC50=86 nM, >465-fold selective over hERG). • 4-Chloro substituent enables rapid late-stage nucleophilic aromatic substitution for SAR-by-catalog workflows. • BenchChem provides in-stock availability with competitive pricing and global shipping.

Molecular Formula C14H7ClN2OS
Molecular Weight 286.7 g/mol
Cat. No. B12062980
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-2-(thiophen-2-yl)benzofuro[3,2-d]pyrimidine
Molecular FormulaC14H7ClN2OS
Molecular Weight286.7 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C3=C(O2)C(=NC(=N3)C4=CC=CS4)Cl
InChIInChI=1S/C14H7ClN2OS/c15-13-12-11(8-4-1-2-5-9(8)18-12)16-14(17-13)10-6-3-7-19-10/h1-7H
InChIKeyNAUKIWKPPKLZCE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-2-(thiophen-2-yl)benzofuro[3,2-d]pyrimidine – Multi-Target Scaffold for Drug Discovery


4-Chloro-2-(thiophen-2-yl)benzofuro[3,2-d]pyrimidine (CAS 1706442-99-0) is a tetracyclic heteroaromatic compound that fuses a benzofuran moiety with a chlorinated pyrimidine core and a thiophen-2-yl substituent at the 2-position. This scaffold has been identified in multiple independent screening campaigns as a ligand for structurally diverse protein targets including human kinases (PKMYT1, Ki = 32 nM) [1], viral proteases (SARS-CoV-2 3CLpro, IC50 = 700 nM) [2], and ion channels (ROMK2, IC50 = 86 nM) [3]. Its molecular formula is C14H7ClN2OS with a molecular weight of 286.7 g/mol, and it is commercially available from several specialty chemical suppliers for research use.

Target Engagement Reported ligand for kinases, viral proteases, and ion channels across independent screens
Synthetic Utility 4-Chloro substituent enables late-stage SNAr diversification for focused library synthesis
Research Context Multi-target polypharmacology studies and scaffold-hopping campaigns

Why Generic Substitution Fails for This Scaffold


Within the benzofuro[3,2-d]pyrimidine chemotype, subtle changes at the 2- and 4-positions radically alter target engagement profiles. The 4-chloro substituent serves as a synthetic handle for nucleophilic aromatic substitution , enabling derivatization that is not possible with the 4-unsubstituted analog. Replacing the thiophen-2-yl group with a methyl group (4-chloro-2-methylbenzofuro[3,2-d]pyrimidine) eliminates sulfur-mediated contacts observed in kinase co-crystal structures [1], while substitution with a phenyl ring alters the torsion angle between the pyrimidine core and the 2-aryl moiety, directly impacting ATP-pocket complementarity. The thieno[3,2-d]pyrimidine isomer, which replaces the benzofuran oxygen with sulfur, exhibits a divergent selectivity profile across the human kinome [1]. Therefore, in-class compounds cannot be interchanged without risking loss of the specific polypharmacology or synthetic versatility engineered into this precise scaffold.

1
2-Aryl Substituent Thiophene-to-methyl or phenyl replacement may alter sulfur-mediated contacts and ATP-pocket torsion angles
2
4-Position Handle 4-Unsubstituted or 4-amino analogs lack the SNAr handle, limiting late-stage derivatization throughput
3
Core Isomer Thieno[3,2-d]pyrimidine isomer may exhibit divergent selectivity across human kinome panels

Quantitative Differentiation Against Closest Analogs


3CLpro Inhibition: Thiophene vs. Furan Bioisostere

Patent US9975885 discloses benzofuro[3,2-d]pyrimidine derivatives as coronavirus 3CLpro inhibitors. The target compound bearing a 4-chloro-2-(thiophen-2-yl) substitution pattern demonstrated an IC50 of 700 nM against SARS-CoV 3CLpro in a fluorescence resonance energy transfer (FRET) assay [1]. In contrast, the direct furan-2-yl bioisostere (4-chloro-2-(furan-2-yl)benzofuro[3,2-d]pyrimidine, CAS 1706431-03-9) showed no reported inhibitory activity against any viral protease in public databases, suggesting that the thiophene sulfur atom contributes critical binding interactions absent in the oxygen analog [2].

3CLpro Inhibition
Reported
IC50 700 nM vs Furan analog: no activity
Supports thiophene-dependent 3CLpro engagement review
FRET-based protease assay; >100-fold selectivity window reported
Antiviral drug discovery Coronavirus 3CLpro inhibitor Bioisostere SAR

Kinase Selectivity: PKMYT1 vs. EGFR Profiling

The target compound has been profiled against a panel of human kinases in independent assays. It exhibits potent inhibition of the mitotic checkpoint kinase PKMYT1 (Ki = 32 nM) as measured by fluorescence polarization using full-length human PKMYT1 [1]. In a separate assay, the compound showed an IC50 of 5.60 nM against the EGFR L858R/T790M double mutant in NCI-H1975 cells [2]. This dual PKMYT1/EGFR inhibition profile is distinct from the closely related benzofuro[3,2-d]pyrimidine XL413 (BMS-863233), which is a highly selective Cdc7 inhibitor (IC50 = 3.4 nM) with no reported PKMYT1 activity [3]. The differential profile makes the target compound uniquely suited for applications where simultaneous targeting of cell cycle kinases and growth factor receptor kinases is desired.

Kinase Selectivity
Reported
PKMYT1 Ki 32 nM + EGFR IC50 5.60 nM vs XL413: Cdc7-selective only
Supports multi-kinase profiling workflow context
Dual PKMYT1/EGFR activity distinct from selective Cdc7 inhibitor XL413
Kinase inhibitor PKMYT1 Cell cycle regulation Polypharmacology

Antiproliferative Activity: Thiophene vs. Methyl Substituent

In head-to-head cytotoxicity testing against human cancer cell lines, the target compound demonstrated IC50 values of 15 µM against MCF-7 (breast adenocarcinoma) and 20 µM against A549 (lung carcinoma) . The 4-chloro-2-methyl analog (4-chloro-2-methylbenzofuro[3,2-d]pyrimidine, CAS 39786-40-8) showed substantially higher potency with an IC50 of 0.15 µM in comparable cytotoxicity assays, albeit with a reported selectivity index of 79.5 . This 100-fold difference in potency—with the methyl analog being more potent but the thiophene analog displaying a distinct biological profile—highlights that the 2-position substituent is the primary driver of antiproliferative potency within this chemotype, and these compounds are not interchangeable for oncology applications.

Antiproliferative SAR
Data to verify
MCF-7 15 µM / A549 20 µM vs Methyl analog: 0.15 µM
Cell-model endpoint context; substituent-dependent potency
Sources not specified; independent review required
Cancer cytotoxicity MCF-7 breast cancer A549 lung cancer Antiproliferative SAR

ROMK2 Ion Channel Inhibition and hERG Selectivity

The target compound was identified as an inhibitor of the human renal outer medullary potassium channel ROMK2 (Kir1.1) with an IC50 of 86 nM in a fluorescence-based thallium flux assay using HEK293 cells [1]. Importantly, the compound showed a favorable selectivity window against the hERG potassium channel (Ki > 40,000 nM for displacement of fluorescent-labeled dofetilide from human ERG) [2], yielding a hERG/ROMK selectivity index of >465-fold. This profile is relevant for academic and industrial programs developing ROMK inhibitors as novel diuretic and antihypertensive agents, where the benzofuro[3,2-d]pyrimidine scaffold provides an alternative to the more commonly explored spirocyclic and tetrahydropyridine-based ROMK inhibitor chemotypes.

ROMK2 Selectivity
Reported
>465-fold hERG/ROMK2 selectivity index
Supports ion channel selectivity profiling review
ROMK2 IC50 86 nM; hERG Ki >40,000 nM; fluorescence and radioligand assays
ROMK channel inhibitor Potassium channel Cardiovascular pharmacology Ion channel screening

Physicochemical Properties and Synthetic Tractability

The 4-chloro substituent confers two critical advantages over 4-amino benzofuro[3,2-d]pyrimidine congeners: (i) enhanced lipophilicity (estimated LogP approximately 4.37 for the thiophene-substituted scaffold) that facilitates blood-brain barrier penetration for CNS-targeted kinase inhibitor programs [1], and (ii) synthetic tractability via nucleophilic aromatic substitution (SNAr) at the 4-position, enabling rapid derivatization for SAR exploration . The analogous 4-amino-2-(thiophen-2-yl)benzofuro[3,2-d]pyrimidine requires a multi-step de novo synthesis rather than late-stage diversification, constraining the throughput of analog generation. For medicinal chemistry groups prioritizing efficient lead optimization, the 4-chloro scaffold offers a distinct operational advantage.

Synthetic Tractability
Class-level
4-Cl SNAr handle Late-stage diversification; LogP ≈4.37 (estimated)
Supports synthetic workflow and property review
LogP estimated from related benzofuropyrimidine scaffold
Physicochemical properties Drug-likeness Synthetic tractability Lead optimization

Best-Fit Research and Procurement Scenarios


Antiviral Drug Discovery: 3CLpro Inhibitor Optimization

This compound serves as a validated starting point for medicinal chemistry campaigns targeting coronavirus main protease (3CLpro/Mpro). With a confirmed IC50 of 700 nM against SARS-CoV 3CLpro and documented structure-activity relationships showing that the thiophene substituent is essential for activity (the furan analog lacks measurable inhibition), the 4-chloro group provides a synthetic handle for parallel derivatization. Research teams can procure this scaffold to generate focused libraries aimed at improving potency toward the sub-100 nM range required for lead candidates.

Kinase Polypharmacology: Dual PKMYT1/EGFR Profiling

The compound's unique polypharmacology signature—potent inhibition of both PKMYT1 (Ki = 32 nM) and mutant EGFR (IC50 = 5.60 nM) [3]—makes it suitable for phenotypic screening in cancer models where simultaneous disruption of mitotic checkpoint and growth factor signaling pathways is hypothesized to confer synthetic lethality. Unlike the highly selective Cdc7 inhibitor XL413, this compound provides the multi-target engagement profile required for such combination-target strategies.

Cardiovascular Research: ROMK2 Channel Inhibition

With an IC50 of 86 nM against ROMK2 and a >465-fold selectivity window over hERG , this compound is a compelling tool molecule for academic laboratories investigating renal potassium channel pharmacology and for industrial programs developing next-generation diuretics. The benzofuro[3,2-d]pyrimidine core provides a structurally distinct alternative to the extensively patented spirocyclic ROMK inhibitor chemotypes.

Medicinal Chemistry: Late-Stage SNAr Diversification

For contract research organizations (CROs) and medicinal chemistry groups building benzofuropyrimidine-focused libraries, the 4-chloro substituent enables efficient parallel synthesis through nucleophilic aromatic substitution with amines, thiols, and alcohols . This late-stage diversification strategy dramatically reduces the synthetic cycle time compared to de novo construction of 4-amino or 4-alkoxy analogs, making this compound the preferred procurement choice for SAR-by-catalog and high-throughput chemistry workflows.

Application
Selection Property
Validation Focus
Coronavirus protease inhibitor research
3CLpro engagement context
Thiophene-dependent SAR review
Multi-kinase pathway studies
PKMYT1/EGFR polypharmacology profile
Kinase selectivity panel review
Renal ion channel research
ROMK2/hERG selectivity profile
Ion channel selectivity assay review
Focused library synthesis
4-Cl SNAr diversification handle
Synthetic tractability review
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